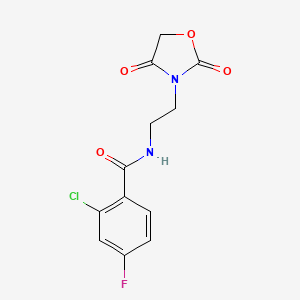
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide, also known as CLEFMA, is a synthetic compound that has shown potential as an anticancer agent. It belongs to the class of benzamide derivatives and has a molecular formula of C13H11ClF2N2O4.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of tubulin, a protein that is involved in the formation of microtubules. Microtubules are essential for cell division and are a target for many anticancer drugs. By disrupting the function of microtubules, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide can inhibit cell division and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has been found to have low toxicity and good bioavailability. It has been shown to inhibit the growth of cancer cells without affecting normal cells. Moreover, it has been found to have anti-inflammatory and antioxidant properties. 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has shown promising results as an anticancer agent. Future research should focus on elucidating its mechanism of action and optimizing its structure to improve its efficacy and reduce its toxicity. Moreover, more studies are needed to evaluate its potential for combination therapy with other anticancer drugs. Furthermore, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has shown anti-inflammatory and antioxidant properties, which suggest that it may have potential for the treatment of other diseases such as arthritis and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide involves the reaction of 2-chloro-4-fluorobenzamide and 2,4-dioxooxazolidine-3-ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and yields 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has been extensively studied for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has also been found to induce apoptosis, inhibit angiogenesis, and disrupt microtubule function in cancer cells. Moreover, it has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O4/c13-9-5-7(14)1-2-8(9)11(18)15-3-4-16-10(17)6-20-12(16)19/h1-2,5H,3-4,6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYIUIPFRCGOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)
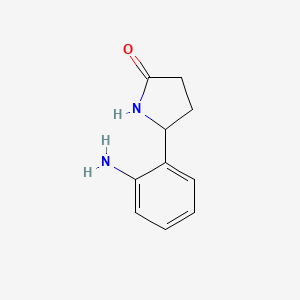

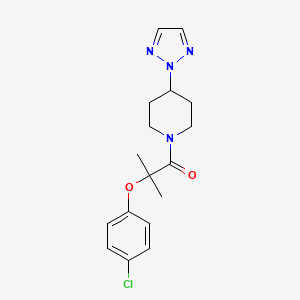

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
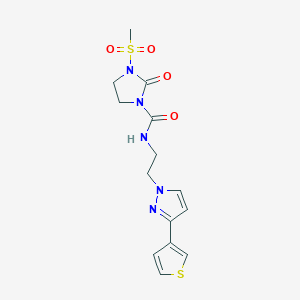
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
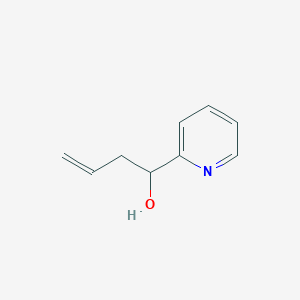
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)